2-(4-ethylphenyl)-5-(hydroxymethyl)-N-(2-hydroxypropyl)-2H-1,2,3-triazole-4-carboxamide
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Overview
Description
2-(4-ethylphenyl)-5-(hydroxymethyl)-N-(2-hydroxypropyl)-2H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenyl)-5-(hydroxymethyl)-N-(2-hydroxypropyl)-2H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. The starting materials often include 4-ethylbenzyl alcohol, propargyl alcohol, and azides. The key steps in the synthesis include:
Formation of the triazole ring:
Hydroxymethylation: Introduction of the hydroxymethyl group can be done using formaldehyde under basic conditions.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the triazole derivative with an appropriate amine, such as 2-hydroxypropylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylphenyl)-5-(hydroxymethyl)-N-(2-hydroxypropyl)-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in substitution reactions, where they can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products
Oxidation: Formation of carboxylic acids
Reduction: Formation of primary amines
Substitution: Formation of alkyl halides or other substituted derivatives
Scientific Research Applications
2-(4-ethylphenyl)-5-(hydroxymethyl)-N-(2-hydroxypropyl)-2H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Pharmaceuticals: Used as a building block for the synthesis of various pharmaceutical compounds.
Material Science: Employed in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenyl)-5-(hydroxymethyl)-N-(2-hydroxypropyl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: These compounds share the triazole ring structure and may have similar biological activities.
Benzyl alcohol derivatives: Compounds with similar benzyl alcohol moieties can exhibit comparable chemical reactivity.
Hydroxymethyl derivatives: Compounds with hydroxymethyl groups can undergo similar oxidation and substitution reactions.
Uniqueness
2-(4-ethylphenyl)-5-(hydroxymethyl)-N-(2-hydroxypropyl)-2H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its triazole ring, hydroxymethyl group, and carboxamide functionality make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H20N4O3 |
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Molecular Weight |
304.34 g/mol |
IUPAC Name |
2-(4-ethylphenyl)-5-(hydroxymethyl)-N-(2-hydroxypropyl)triazole-4-carboxamide |
InChI |
InChI=1S/C15H20N4O3/c1-3-11-4-6-12(7-5-11)19-17-13(9-20)14(18-19)15(22)16-8-10(2)21/h4-7,10,20-21H,3,8-9H2,1-2H3,(H,16,22) |
InChI Key |
MHKBMWBNPDTEFI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2N=C(C(=N2)C(=O)NCC(C)O)CO |
Origin of Product |
United States |
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